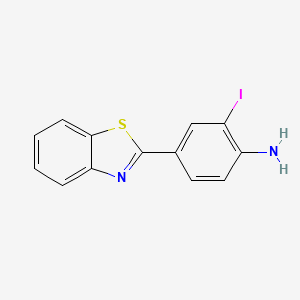

Benzenamine, 4-(2-benzothiazolyl)-2-iodo-

Description

Contextualization of Benzothiazole-Aniline Hybrid Systems in Contemporary Organic and Medicinal Chemistry Research

Benzothiazole-aniline (BTA) systems, characterized by a benzothiazole (B30560) ring linked to a benzenamine (aniline) moiety, are recognized as privileged pharmacophores in medicinal chemistry. pharmascholars.comresearchgate.net The parent structure, 2-(4-aminophenyl)-benzothiazole, serves as the foundational core for a class of compounds that have demonstrated significant and selective antitumor activity. nih.govmdpi.com Research has shown that these hybrid systems can exhibit distinct cytotoxic responses against various cancer cell lines, including those affecting the ovaries, colon, and kidneys. nih.govmdpi.com

The development of novel BTA derivatives has been a rapid and highly active area of research, leading to compounds with a broad spectrum of pharmacological activities. pcbiochemres.com For instance, the ring-substituted BTA derivative 2-(4-amino-3-methylphenyl) benzothiazole, also known as DF 203, was developed as a potent antitumor agent and has undergone clinical trials. nih.govmdpi.com This extensive body of work underscores the therapeutic potential of the BTA scaffold and provides a rich context for understanding the significance of newly synthesized analogues like Benzenamine, 4-(2-benzothiazolyl)-2-iodo-.

Significance of Molecular Architectures Incorporating Iodo-Substituents and Benzothiazole Moieties

The specific chemical features of Benzenamine, 4-(2-benzothiazolyl)-2-iodo-—namely the benzothiazole moiety and the iodo-substituent—each contribute unique and valuable properties that are widely exploited in chemical research.

The benzothiazole moiety is a versatile bicyclic heterocyclic system found in numerous natural products and pharmaceutical drugs. pcbiochemres.commdpi.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow it to interact with a wide range of biological targets. This has led to the discovery of benzothiazole derivatives with an extensive array of pharmacological activities. jchemrev.comnih.gov Beyond medicine, the benzothiazole core is utilized in materials science as a component of dyes, polymers, and imaging agents. pcbiochemres.commdpi.com

| Pharmacological Activity | Reference |

|---|---|

| Anticancer / Antitumor | nih.govmdpi.comnih.gov |

| Antimicrobial / Antibacterial | jchemrev.comnih.gov |

| Antifungal | pcbiochemres.comnih.gov |

| Antiviral | mdpi.commdpi.com |

| Anti-inflammatory | pcbiochemres.commdpi.com |

| Anticonvulsant | pcbiochemres.commdpi.com |

| Antidiabetic | pcbiochemres.commdpi.com |

The iodo-substituent imparts distinct chemical reactivity and physical properties to an aromatic ring. In organic synthesis, iodoarenes are valuable intermediates. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular frameworks. rsc.org In drug design, the incorporation of an iodine atom can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity, and can facilitate specific interactions with biological targets through halogen bonding. nih.gov Furthermore, radioactive isotopes of iodine are crucial in nuclear medicine for both diagnostic imaging and targeted radiotherapy, making iodo-substituted compounds valuable precursors for developing radiopharmaceuticals. nih.gov

| Property / Application | Description | Reference |

|---|---|---|

| Synthetic Intermediate | The iodo group is an excellent leaving group, facilitating numerous cross-coupling reactions for C-C and C-heteroatom bond formation. | rsc.orgresearchgate.net |

| Drug Design | Modulates lipophilicity and metabolic stability; participates in halogen bonding to enhance protein-ligand binding affinity. | nih.gov |

| Radiolabeling | Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used to label molecules for medical imaging (SPECT) and targeted radiotherapy. | nih.govresearchgate.net |

Research Trajectory of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- within the Field

While specific, in-depth research focused exclusively on Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is not extensively documented in peer-reviewed literature, its research trajectory can be inferred from the broader development of substituted benzothiazole anilines. The trajectory for this class of compounds began with the discovery of the potent and selective anticancer activity of the parent 2-(4-aminophenyl)benzothiazole scaffold. nih.govmdpi.com

Subsequent research focused on synthetic diversification to establish structure-activity relationships (SAR). This involved introducing various substituents, such as methyl and halogen groups, onto the aniline (B41778) ring to modulate the electronic and steric properties of the molecule, thereby enhancing its cytotoxic potency and selectivity. nih.govmdpi.com The synthesis of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- fits logically within this trajectory. It represents a structural analogue designed for further chemical elaboration, where the iodo-group serves not just as a modulator of biological activity but primarily as a synthetic handle for subsequent chemical transformations. Its availability from chemical suppliers suggests its role as a building block for creating more complex and potentially more potent derivatives. guidechem.comsinfoochem.com

Overview of Key Academic Research Areas Addressed

The unique combination of a biologically active BTA core and a synthetically versatile iodo-substituent positions Benzenamine, 4-(2-benzothiazolyl)-2-iodo- as a compound of interest in several key academic research areas:

Development of Novel Anticancer Agents: The primary and most direct application lies in its use as a precursor for new anticancer therapeutics. The BTA core provides the foundational pharmacophore known for its selective cytotoxicity, which can be further optimized by modifying the molecule at the iodo-position. nih.govmdpi.com

Synthetic Chemistry and Methodology: The compound is an ideal substrate for exploring and developing new synthetic methodologies. The reactive C-I bond allows for its use in a variety of cross-coupling reactions, enabling the synthesis of libraries of novel, complex heterocyclic compounds that would be otherwise difficult to access. rsc.org

Medicinal Chemistry Exploration: Given the vast range of biological activities associated with the benzothiazole nucleus, this compound serves as a valuable starting material for creating derivatives aimed at targets beyond cancer. jchemrev.comnih.gov This includes the development of new antimicrobial, antiviral, or anti-inflammatory agents, where the substituent introduced at the iodo-position can be tailored to interact with specific biological targets. pcbiochemres.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZOZUQVHHJNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327657 | |

| Record name | 2-(4'-amino-3'-iodophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162374-60-9 | |

| Record name | 2-(4'-amino-3'-iodophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reactivity Profile of Benzenamine, 4 2 Benzothiazolyl 2 Iodo

Fundamental Reactivity of the Benzenamine Moiety within the Compound

The benzenamine portion of the molecule, an aniline (B41778) derivative, is central to its reactivity. The amino group (-NH₂) and the benzene (B151609) ring to which it is attached exhibit distinct chemical behaviors influenced by the presence of the iodo and benzothiazolyl substituents.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it both basic and nucleophilic. The basicity of the amino group is generally reduced by electron-withdrawing groups on the aromatic ring. In this specific molecule, the iodo-substituent exerts a weak electron-withdrawing inductive effect, while the 2-benzothiazolyl group is also generally considered electron-withdrawing, which would collectively decrease the basicity of the amine compared to aniline.

The nucleophilicity of the amino group allows it to participate in reactions such as acylation, alkylation, and arylation. For instance, the amino group can be acylated to form an amide. This transformation is often used as a protective strategy in multi-step syntheses to moderate the high reactivity of the amino group and prevent side reactions during electrophilic aromatic substitution. researchgate.netyoutube.com

Aromatic Reactivity of the Benzene Ring

The benzene ring in Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the three substituents. lumenlearning.com

Amino (-NH₂) Group: This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the benzene ring through resonance. pressbooks.pub

Iodo (-I) Group: Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair through resonance, which stabilizes the arenium ion intermediate for ortho and para attack. pressbooks.publibretexts.orglibretexts.org

2-Benzothiazolyl Group: This group is generally considered to be electron-withdrawing and deactivating. Its directing effect is complex, but it would likely favor substitution at positions meta to its point of attachment on the aniline ring.

Considering the positions on the benzenamine ring, the -NH₂ group is at position 1, the iodo group at position 2, and the benzothiazolyl group at position 4. The positions available for electrophilic attack are 3, 5, and 6. The powerful ortho, para-directing influence of the amino group will strongly direct incoming electrophiles to positions 6 (ortho) and 4 (para). Since position 4 is already occupied, position 6 is a highly likely site for substitution. The iodo group also directs ortho (position 3) and para (position 5). The synergistic directing effect of the amino group to position 6 and the iodo group to position 3 and 5 suggests that a mixture of products could be formed, with the outcome depending on the specific electrophile and reaction conditions. However, the activating effect of the amino group typically dominates, making position 6 the most probable site for reactions like halogenation or nitration. lumenlearning.compressbooks.pubmasterorganicchemistry.comlibretexts.org

Chemical Transformations Involving the Iodo-Substituent

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodo-substituent an excellent leaving group and a versatile handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions and hypervalent iodine chemistry.

Applications in Cross-Coupling Chemistry (e.g., C-C, C-N, C-S Bond Formation)

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity in the initial oxidative addition step of the catalytic cycle. wikipedia.org Benzenamine, 4-(2-benzothiazolyl)-2-iodo- can serve as a precursor for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the C-2 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This method is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing complex arylamines. wikipedia.orglibretexts.orgbeilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne, providing access to aryl-substituted acetylenes. spuvvn.edursc.orgnih.gov

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |

| Heck | Alkene | C-C | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄, Solvent (e.g., Toluene) |

Role in Hypervalent Iodine Chemistry

The iodine atom in aryl iodides can be oxidized to higher oxidation states (+3 or +5), forming hypervalent iodine compounds. researchgate.netnih.gov These reagents are valuable as environmentally benign oxidants and as electrophilic group transfer agents in organic synthesis. For instance, Benzenamine, 4-(2-benzothiazolyl)-2-iodo- can be oxidized to form an iodonium (B1229267) salt. Diaryliodonium salts, [Ar₂I]⁺X⁻, are particularly useful as arylating agents. beilstein-journals.orgdiva-portal.org The synthesis of an unsymmetrical diaryliodonium salt could involve the reaction of the parent compound with another arene in the presence of an oxidant like m-CPBA and a strong acid. organic-chemistry.orgnih.govlookchem.com These salts can then transfer one of their aryl groups to a wide range of nucleophiles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Reactivity and Functionalization of the 2-Benzothiazolyl Group

The benzothiazole (B30560) ring system is an important pharmacophore and a versatile heterocyclic scaffold. mdpi.com It is an aromatic system, but its reactivity is distinct from that of benzene due to the presence of the heteroatoms, sulfur and nitrogen.

The benzothiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly if a good leaving group is present on the thiazole (B1198619) portion. wikipedia.org Conversely, direct electrophilic substitution on the benzene ring of the benzothiazole moiety is generally difficult due to the deactivating nature of the fused thiazole ring.

However, modern synthetic methods have enabled the functionalization of the benzothiazole core. C-H functionalization, particularly at the C-2 position of the thiazole ring, is a powerful strategy for introducing new substituents. nih.govrsc.org In the case of Benzenamine, 4-(2-benzothiazolyl)-2-iodo-, the C-2 position of the benzothiazole is already substituted with the iodo-substituted aniline ring. Therefore, functionalization would target either the benzene part of the benzothiazole or the aniline ring.

Reactions can also involve the thiazole ring itself. For example, the thiazole ring can undergo ring-opening reactions under certain conditions, or the nitrogen atom can be quaternized. thieme-connect.de Furthermore, transition-metal-catalyzed reactions can achieve regioselective C-N bond formation on the benzene ring of the benzothiazole scaffold. acs.org The specific reactivity of the 2-benzothiazolyl group in this compound will be influenced by the electronic effects of the aniline substituent attached at its C-2 position.

Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring

The reactivity of "Benzenamine, 4-(2-benzothiazolyl)-2-iodo-" towards substitution reactions is influenced by the electronic properties of its constituent rings. The benzothiazole ring system is generally stable and can undergo both electrophilic and nucleophilic substitution reactions. thieme-connect.de The aniline portion of the molecule, being electron-rich, is particularly susceptible to electrophilic aromatic substitution. A primary synthetic route to the title compound involves the direct iodination of a 4-(2-benzothiazolyl)aniline precursor. In this electrophilic substitution, the electron-donating amino group directs the incoming iodine electrophile to the ortho position.

Conversely, the iodine atom on the benzenamine ring represents a site for potential nucleophilic substitution, allowing for the replacement of iodine with other functional groups. The benzothiazole moiety itself is known to interact with various biological pathways, and its electronic characteristics can be modulated by substituents. For instance, reactions involving electrophilic substitution and subsequent elimination of HF or HCl have been used to synthesize fluorinated benzothiazole derivatives from aniline precursors. nih.gov

Transformations at the C-2 Position of the Thiazole Ring

The C-2 position of the benzothiazole ring is a key site for chemical modification, allowing for the introduction of various substituents that can significantly alter the molecule's properties. nih.govmdpi.com This functionalization is a common strategy for synthesizing a diverse range of compounds with potential pharmacological activity. nih.gov While the title compound is already substituted at the C-2 position with an aryl group (the 4-amino-3-iodophenyl group), further transformations on related benzothiazole scaffolds are well-documented.

Common transformations include the alkylation of the benzothiazole at the C-2 position. nih.gov For example, 2-methylbenzothiazoles can be synthesized by reacting benzothiazoles with acetonitrile (B52724) in the presence of a strong base. nih.gov The resulting 2-methyl group can then undergo further condensation reactions. nih.gov Additionally, the C-2 position is crucial for building more complex structures; studies have shown that benzothiazoles with significant biological activity are frequently substituted at this position. mdpi.comnih.gov

Elucidation of Reaction Mechanisms in Syntheses and Transformations of Related Compounds

The synthesis and transformation of benzothiazole derivatives, including "Benzenamine, 4-(2-benzothiazolyl)-2-iodo-," involve a variety of complex reaction mechanisms. Understanding these pathways, which often feature radical intermediates, transition metal catalysis, and intramolecular cyclizations, is essential for controlling reaction outcomes and designing efficient synthetic routes.

Radical Intermediates and Pathways

Radical mechanisms play a significant role in the synthesis and reactivity of iodinated benzothiazoles and related compounds. Photochemical studies on 2-iodobenzothiazole (B74616) have shown that irradiation can lead to C-S bond scission, forming a 2-isocyanophenylthiyl radical. nih.gov This investigation highlighted a reversible, iodine-triggered cyclization involving the thiyl radical, providing insight into fundamental sulfur chemistry. nih.gov

In synthetic applications, radical pathways are exploited to form the benzothiazole core. The cyclization of sulfamide (B24259) substrates to benzothiazoles, for example, is proposed to proceed via a thiyl radical intermediate. mdpi.comnih.gov Similarly, intramolecular cyclization of thiobenzamides can be achieved through aryl radical cations, which act as reactive intermediates under mild conditions. mdpi.com The general mechanism of radical iodination involves initiation, hydrogen abstraction to form a carbon-centered radical, and subsequent iodine transfer from an iodine source to yield the iodinated product. numberanalytics.com Benzothiazolines have also been investigated as radical transfer reagents under photoradiation, proceeding through a benzothiazoline (B1199338) cation radical precursor. mdpi.com

Role of Transition Metal Catalysis in Reaction Control and Selectivity

Transition metal catalysis is a cornerstone in the synthesis of benzothiazole derivatives, offering high efficiency, control, and selectivity. nih.gov Various metals, including palladium, copper, ruthenium, and nickel, are employed to facilitate key bond-forming reactions. nih.govnih.govdntb.gov.ua

Palladium and copper are frequently used in combination to achieve C-H functionalization and intramolecular C-S bond formation. nih.govdntb.gov.ua This catalytic system enables the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. nih.gov Ruthenium catalysts, such as RuCl₃, are effective in promoting the intramolecular oxidative coupling of N-arylthioureas. nih.govnih.gov Similarly, Pd(OAc)₂ and Ni(II) salts can catalyze the intramolecular oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles. nih.govnih.gov Cobalt has also been used for the ortho-selective C-H alkylation and allylation of 2-arylthiazole scaffolds. rsc.org These catalytic methods are valued for their ability to construct the benzothiazole ring system efficiently, often under mild conditions and with broad substrate tolerance. nih.govnih.gov

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| RuCl₃ | Intramolecular Oxidative Coupling | Catalyzes C-N/C-S bond formation in N-arylthioureas. | nih.govnih.gov |

| Pd(OAc)₂ / Ni(II) | Intramolecular Oxidative Cyclization | Facilitates cyclization of N-arylthioureas. | nih.govnih.gov |

| Palladium/Copper | C-H Functionalization / C-S Bond Formation | Enables cyclization of N-arylcyanothioformamides. | nih.govdntb.gov.ua |

| Ruthenium (Ru₃(CO)₁₂) | meta-Selective C–H Nitration | Directs nitration to the meta position of 2-arylbenzothiazoles. | acs.org |

| Cobalt(III) | C–H Alkylation/Allylation | Achieves ortho-selective functionalization of 2-arylthiazoles. | rsc.org |

Intramolecular Cyclization and Annulation Mechanisms

Intramolecular cyclization and annulation are fundamental mechanisms for constructing the benzothiazole bicyclic system. One common pathway is the intramolecular oxidative coupling of N-arylthioureas, which can be catalyzed by transition metals like RuCl₃ or Pd(OAc)₂. nih.gov Another significant approach involves the reaction of 2-haloanilines with dithiocarbamates, which proceeds via an intermolecular reaction followed by an intramolecular cyclization to yield 2-aminobenzothiazoles. nih.gov

Iodine itself can act as a mediator or catalyst in these cyclizations. A metal-free, iodine-mediated intramolecular oxidative cyclization protocol has been developed for transforming 2-(styrylthio)anilines into 2-substituted benzothiazoles. organic-chemistry.org In this mechanism, iodine is proposed to activate the substrate, leading to nucleophilic addition, elimination of HI, and isomerization. organic-chemistry.org Domino annulation reactions, controlled by the choice of oxidant and solvent, can also be used for the selective synthesis of 2-arylbenzothiazoles from aromatic methyl ketones and 2-aminobenzenethiols under metal-free, iodine-catalyzed conditions. nih.gov Furthermore, the synthesis of fused tricyclic systems, such as benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govtriazoles, often involves the initial formation of a benzothiazole derivative followed by the construction of the additional ring via cyclization. researchgate.netsemanticscholar.org

| Reaction Name | Precursor(s) | Key Mechanistic Step | Reference |

|---|---|---|---|

| Intramolecular Oxidative Coupling | N-arylthioureas | Transition-metal-catalyzed C-S/C-N bond formation. | nih.gov |

| Iodine-Mediated Oxidative Cyclization | 2-(Styrylthio)anilines | Iodine activation followed by nucleophilic addition and elimination. | organic-chemistry.org |

| Domino Annulation | Aromatic methyl ketones and 2-aminobenzenethiols | Condensation to form an imine, followed by oxidation and cyclization. | nih.gov |

| Jacobson Reaction | Thioanilides | Direct radical-oxidative cyclization in an alkaline medium. | researchgate.net |

| Condensation/Cyclization | 2-Aminothiophenols and Aldehydes | Formation of an imine intermediate followed by intramolecular cyclization and oxidation. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, 4 2 Benzothiazolyl 2 Iodo and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amine group. The substitution pattern on the benzenamine ring—an amino group, an iodine atom, and a benzothiazolyl group—leads to a complex splitting pattern.

The protons on the benzenamine ring (labeled H-3, H-5, H-6) would appear as a complex ABC spin system.

H-3: This proton is ortho to the bulky iodine atom and meta to the amino group. It is expected to appear as a doublet.

H-5: Situated between the amino and benzothiazolyl groups, this proton would likely be a doublet of doublets.

H-6: This proton is ortho to the amino group and meta to the benzothiazolyl substituent and would likely appear as a doublet.

-NH₂ Protons: The amino protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Benzothiazole (B30560) Protons: The four protons on the benzo part of the benzothiazolyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with coupling patterns characteristic of an ortho-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~2.0 |

| H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| H-6 | 6.7 - 6.9 | d | ~8.5 |

| -NH₂ | 4.0 - 5.0 | br s | - |

| Benzothiazole H's | 7.0 - 8.5 | m | - |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the low symmetry of Benzenamine, 4-(2-benzothiazolyl)-2-iodo-, a total of 13 distinct signals are expected (6 for the benzenamine ring and 7 for the benzothiazole moiety).

C-1 (C-NH₂): This carbon, attached to the electron-donating amino group, would be shielded and appear at a lower chemical shift compared to other substituted carbons.

C-2 (C-I): The carbon bearing the iodine atom experiences a strong deshielding effect and will appear at a very low field.

C-4 (C-benzothiazolyl): This carbon will also be deshielded due to its attachment to the heterocyclic ring system.

Benzothiazole Carbons: The seven carbons of the benzothiazole ring system will have characteristic shifts, with the carbon atom of the C=N bond (C-2' of the thiazole (B1198619) ring) being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 85 - 90 |

| C-3 | 138 - 142 |

| C-4 | 130 - 135 |

| C-5 | 128 - 132 |

| C-6 | 115 - 120 |

| Benzothiazole Carbons | 110 - 165 |

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would show correlations between adjacent protons on the aromatic rings. For instance, a cross-peak between the signals assigned to H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal for H-6 would show a cross-peak with the carbon signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is invaluable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. A correlation between the H-5 proton and the C-4 carbon would help confirm the connectivity of the benzothiazole ring to the benzenamine core. researchgate.net

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. chemicalbook.comresearchgate.net The IR spectrum of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is expected to display several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will appear in the 1500-1650 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1500 - 1650 | C=N / C=C stretch | Thiazole / Aromatic Rings |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

| 650 - 900 | C-H bend | Aromatic C-H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.netnih.gov

The molecular formula for Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is C₁₃H₉IN₂S. The nominal molecular weight would be calculated based on the most common isotopes (¹H, ¹²C, ¹⁴N, ³²S, ¹²⁷I). The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of isotopes of carbon (¹³C) and sulfur (³⁴S), smaller peaks at M+1 and M+2 would also be observed.

Common fragmentation pathways for this molecule would likely involve:

Loss of the iodine atom, resulting in a significant [M-I]⁺ fragment.

Cleavage of the bond between the benzenamine and benzothiazole rings.

Fragmentation of the benzothiazole ring itself.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. researchgate.netlongdom.org This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For Benzenamine, 4-(2-benzothiazolyl)-2-iodo- (C₁₃H₉IN₂S), the calculated exact mass of the molecular ion [M+H]⁺ can be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table 4: HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₀IN₂S⁺ | 364.9664 |

This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission characteristics of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- are determined by the conjugated system formed by the benzothiazole and benzenamine rings. Analogs such as 2-(4-aminophenyl)benzothiazole are known to absorb light in the UVA range (315-400 nm). nih.gov

The primary chromophore in Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is the 2-phenylbenzothiazole (B1203474) core. The electronic transitions are expected to be of π → π* character, arising from the extended π-conjugated system. The presence of the amino group (-NH2) on the phenyl ring acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenylbenzothiazole.

The photophysical properties of aminophenyl benzothiazole derivatives are of significant interest. mdpi.comnih.gov These compounds can exhibit unique luminescent properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), depending on the substitution pattern and environment. mdpi.comnih.gov While ESIPT is more common in 2-(2'-hydroxyphenyl)benzothiazole derivatives, the amino group in the 2- or 4-position of the phenyl ring can also influence the electronic behavior. mdpi.com

The fluorescence of these compounds is often sensitive to the solvent polarity and the local environment. For instance, the fluorescence of 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) shows a blue-shift in its emission spectrum and an increase in fluorescence intensity upon binding to amyloid fibrils. nih.gov This suggests that the emission properties of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- could also be influenced by its surroundings.

Table 1: Spectroscopic Data for Analogs of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- This table presents data for analogous compounds due to the lack of specific experimental values for Benzenamine, 4-(2-benzothiazolyl)-2-iodo-.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions |

|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole derivatives | ~315-400 | Not specified | Not specified |

| Brominated 5,6-dihydroxyindole (B162784) carboxylate derivatives | ~330 | Not specified | Not specified |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Specific X-ray diffraction data for Benzenamine, 4-(2-benzothiazolyl)-2-iodo- has not been reported. However, the solid-state structure can be inferred by examining the crystal structures of its constituent parts and related molecules.

The molecular conformation of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is expected to be nearly planar, with a small dihedral angle between the benzothiazole and the phenyl ring. In the crystal structure of a DMSO solvate of 2-(2′-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring is in the range of 4.1–4.8°. mdpi.com

In the solid state, intermolecular interactions are expected to play a significant role in the crystal packing. Hydrogen bonds involving the amino group are highly probable. The crystal structure of 2-iodoaniline (B362364) reveals weak N—H···N hydrogen bonds. ed.ac.uk Additionally, halogen bonding involving the iodine atom is a possibility. In some structures of iodo-substituted organic compounds, I···I interactions are observed. ed.ac.uk Other potential intermolecular forces include π-π stacking interactions between the aromatic rings.

Without experimental data, a detailed analysis of the bond lengths, angles, and dihedral angles of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is not possible. However, data from the crystal structure of 2-iodoaniline can provide insight into the geometry of the iodo-substituted aniline (B41778) fragment. ed.ac.uk

Table 2: Selected Crystallographic Data for 2-Iodoaniline This table presents data for a fragment of the target molecule as a reference.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-I | ~2.1 |

| C-N | ~1.4 |

| **Bond Angles (°) ** | |

| C-C-I | ~120 |

| C-C-N | ~120 |

| Intermolecular Interactions (Å) | |

| N—H···N distance | 2.31(11) |

Exploratory Research Applications in Chemical Biology and Materials Science Involving Benzenamine, 4 2 Benzothiazolyl 2 Iodo and Its Derivatives

Strategic Utility as a Molecular Scaffold and Synthetic Intermediate.benchchem.com

Benzenamine, 4-(2-benzothiazolyl)-2-iodo- serves as a valuable molecular scaffold, providing a foundational structure for the synthesis of more complex molecules. Its benzothiazole (B30560) moiety, coupled with an iodinated aniline (B41778) ring, offers multiple reactive sites for functionalization, making it a versatile precursor in organic synthesis.

The chemical architecture of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- features a reactive amino group and an iodine substituent on the benzene (B151609) ring. These functional groups are amenable to a variety of chemical transformations. The amino group can undergo reactions such as oxidation to form nitro or nitroso derivatives, while the iodine atom can be substituted through nucleophilic substitution reactions. This dual reactivity allows for its use as a starting material in the synthesis of a diverse array of organic compounds. For instance, the amino group can be acylated or alkylated to introduce new functionalities, while the iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds and build more complex molecular frameworks.

The inherent structure of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- makes it an ideal building block for the synthesis of complex heterocyclic systems. The benzothiazole unit is a common motif in many biologically active compounds. nih.govijsrst.com The presence of the iodo- and amino- substituents on the phenyl ring provides strategic points for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, iodine-mediated cyclization is a known strategy for the synthesis of various nitrogen- and sulfur-containing heterocycles. organic-chemistry.orgrsc.org This approach can be envisioned to construct more elaborate molecular architectures with potential applications in medicinal chemistry and materials science.

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| 2-Amino-1,3-benzothiazole derivatives | α-Iodoketones | Imidazo[2,1-b]benzothiazoles | Medicinal Chemistry |

| N-Allyl-2-alkynylanilines | Iodine(I) species | 3-Allylindoles | Organic Synthesis |

| 2-(Styrylthio)anilines | Iodine | 2-Substituted benzothiazoles | Heterocyclic Synthesis |

Development of Advanced Functional Materials

The unique electronic properties endowed by the benzothiazole ring system and the heavy iodine atom make Benzenamine, 4-(2-benzothiazolyl)-2-iodo- and its derivatives attractive candidates for the development of advanced functional materials.

Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The introduction of an iodine atom can influence these properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescent materials. While specific data for Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is not extensively documented, the general photophysical characteristics of related benzothiazole compounds suggest its potential utility in this field. The ability to tune the electronic properties through substitution on the aniline ring further expands the possibilities for designing materials with specific absorption and emission characteristics.

The benzothiazole core is a key component in the design of fluorescent probes for the detection of various analytes. nih.gov The development of fluorescent probes for disease-related enzymes is a significant area of research. nih.gov The aniline moiety of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- can be functionalized to introduce specific recognition elements for target molecules. Upon binding to the analyte, a change in the fluorescence properties of the molecule can be observed, forming the basis of a sensing mechanism. The presence of the iodine atom could also be exploited in the design of ratiometric or dual-emission sensors.

| Probe Type | Target Analyte | Principle of Detection | Reference Compound Class |

| Fluorescent Probe | Disease-related enzymes | Change in fluorescence upon binding | General Fluorogenic Probes |

| High-Affinity Probe | σ Receptors | Fluorescence-based techniques | Indole (B1671886) derivatives |

Applications in Chemical Biology Research

The structural motifs present in Benzenamine, 4-(2-benzothiazolyl)-2-iodo- have been implicated in various biological activities, making it a compound of interest in chemical biology and medicinal chemistry. jchemrev.comjchemrev.com

Benzothiazole aniline and its derivatives have shown promise as anticancer agents. nih.govnih.govresearchgate.netsemanticscholar.org The core structure is recognized for its ability to interact with biological targets. Furthermore, iodinated benzothiazole derivatives have been investigated as ligands for amyloid-beta (Aβ) plaques, which are associated with Alzheimer's disease. The introduction of an ortho-iodo group to an amino-substituted 2-arylbenzothiazole has been shown to increase binding affinity to Aβ fibrils. This suggests that Benzenamine, 4-(2-benzothiazolyl)-2-iodo- could serve as a scaffold for the development of diagnostic imaging agents or therapeutic agents targeting amyloidogenic diseases. The compound can also serve as a precursor for radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Development of Molecular Probes for Biological Systems (e.g., amyloid imaging agents)

A significant area of research for 2-(4'-aminophenyl)benzothiazole derivatives has been in the development of molecular probes for diagnosing neurodegenerative diseases, such as Alzheimer's disease and cerebral amyloid angiopathy (CAA). nih.govillinois.edu The core structure of these compounds allows them to bind with high affinity and specificity to β-amyloid (Aβ) plaques, which are pathological hallmarks of these conditions. nih.gov

Researchers have successfully developed radiolabeled benzothiazole derivatives for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov For instance, a derivative of 2-(4'-aminophenyl)benzothiazole was joined to a technetium-99m (99mTc) core, creating a stable and lipophilic complex suitable for SPECT imaging. nih.gov This complex demonstrated the ability to cross the blood-brain barrier and was shown to selectively stain Aβ plaques in brain tissue samples from Alzheimer's patients. nih.gov

Similarly, other derivatives have been complexed with Gallium-68 (68Ga) to create probes for imaging Aβ plaques in CAA. illinois.edunih.gov These probes are designed to have a low brain uptake, making them particularly suitable for visualizing amyloid deposits on the walls of cerebral blood vessels, a key feature of CAA. nih.gov In vitro autoradiography studies on brain sections from transgenic mice (5xFAD models) confirmed the specific binding of these 68Ga-labeled complexes to amyloid plaques. illinois.edunih.gov

| Derivative Class | Radiolabel | Imaging Target | Key Finding | Source |

|---|---|---|---|---|

| 2-(4'-aminophenyl)benzothiazole-cyclopentadienyl conjugate | 99mTc | β-amyloid plaques (Alzheimer's Disease) | Complex selectively stained Aβ plaques in human AD brain tissue and showed notable brain retention in transgenic mice. nih.gov | nih.gov |

| 1,4,7-triazacyclononane-based chelators with a benzothiazole moiety | 68Ga | β-amyloid plaques (Cerebral Amyloid Angiopathy) | Showed strong, specific binding to amyloid β in vitro and low brain uptake in vivo, suggesting suitability for detecting CAA. illinois.edunih.gov | illinois.edunih.gov |

Investigations into Other Biological Phenomena (e.g., antimicrobial, anti-inflammatory, antifungal, anti-diabetic activities, focusing on underlying chemical interactions)

Beyond their use as molecular probes and antitumor agents, derivatives of the benzothiazole scaffold have been explored for a wide array of other biological activities. nih.govtandfonline.com

Antimicrobial Activity: Benzothiazole derivatives have demonstrated notable activity against various bacterial strains. nih.gov For example, certain N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives showed significant in vitro antibacterial activity against B. subtilis and E. coli. researchgate.net Other studies have synthesized benzothiazole-thiazolidinone hybrids that were active against resistant strains like P. aeruginosa. nih.gov The mechanism of action is often linked to the inhibition of essential bacterial enzymes. nih.gov

Anti-inflammatory Activity: The benzothiazole nucleus is a component of compounds investigated for anti-inflammatory properties. nih.govresearchgate.net Research has shown that some derivatives can inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. researchgate.net Recent studies on hepatocellular carcinoma cells have shown that certain benzothiazole derivatives exert anti-inflammatory effects by reducing levels of NF-κB, a key transcription factor in the inflammatory process. nih.gov

Antifungal Activity: Various benzothiazole derivatives have been evaluated for their efficacy against pathogenic fungi. researchgate.netnih.gov Studies have demonstrated that compounds with specific substitutions, such as chlorine on the benzothiazole ring, show significant activity against Candida species, including Candida krusei. researchgate.net The antifungal effects of 2-(aryloxymethyl) benzothiazole derivatives have been tested against several phytopathogenic fungi, with some compounds showing more potent inhibition of F. solani than the commercial fungicide hymexazol. nih.gov

Anti-diabetic Activity: The potential of benzothiazole derivatives in managing diabetes has also been an area of interest. researchgate.netijmrset.com N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were shown to significantly lower plasma glucose levels in a non-insulin-dependent diabetes rat model. nih.gov The proposed mode of action for some of these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in regulating glucose metabolism. nih.gov Other studies have also reported the hypoglycemic activity of different benzothiazole-based compounds. ijmrset.comnih.gov

| Activity | Example Derivative Class | Target/Model | Observed Effect | Source |

|---|---|---|---|---|

| Antimicrobial | Benzothiazolyl-thiazolidin-4-ones | P. aeruginosa (resistant strain) | Exhibited potent antibacterial activity with low Minimum Inhibitory Concentration (MIC) values. nih.gov | nih.gov |

| Anti-inflammatory | Benzothiazole-benzenesulphonamides | Carrageenan-induced rat paw edema | Significant inhibition of edema, comparable to standard drugs. nih.gov | nih.gov |

| Antifungal | 2-((5-chlorobenzothiazol-2-ylthio)acetohydrazide derivatives | Candida krusei | Potent antifungal activity with a MIC value of 1.95 µg/mL. researchgate.net | researchgate.net |

| Anti-diabetic | N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes rat model | Significant lowering of plasma glucose levels, potentially via 11β-HSD1 inhibition. nih.gov | nih.gov |

Future Perspectives and Emerging Research Directions for Benzenamine, 4 2 Benzothiazolyl 2 Iodo

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For Benzenamine, 4-(2-benzothiazolyl)-2-iodo- and its derivatives, future research will likely focus on moving away from traditional methods that may involve harsh reagents, toxic solvents, and significant energy consumption. Innovations are anticipated in several key areas.

One promising direction is the use of water as a reaction medium. An iron(III) chloride-catalyzed tandem reaction between 2-iodoaniline (B362364) and isothiocyanate in water has been shown to be an environmentally benign and efficient method for generating the related 2-aminobenzothiazole (B30445) core structure. rsc.org Future work could adapt this aqueous approach for the synthesis of more complex derivatives. Another green approach involves solid-phase, solvent-free reactions catalyzed by molecular iodine, which offers a highly economical and high-yield pathway to benzothiazole (B30560) derivatives. researchgate.net

The use of alternative energy sources such as microwave and ultrasonic irradiation is also gaining traction. orgchemres.org These methods can significantly reduce reaction times and improve yields. Catalysis is another focal point, with research exploring the use of inexpensive and reusable catalysts like copper sulfate (B86663), ammonium (B1175870) chloride, or even biocatalysts such as laccases to promote the condensation reactions that form the benzothiazole ring. orgchemres.orgnih.gov These green methodologies not only reduce the environmental impact of synthesis but also often lead to more efficient and cost-effective production. researchgate.net

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Tandem Reaction | Uses FeCl₃ as a catalyst in water. | Environmentally benign, efficient, potential for media recycling. | rsc.org |

| Solvent-Free Synthesis | Solid-phase reaction using molecular iodine as a catalyst. | Highly economical, no additional solvents, reduced waste. | researchgate.net |

| Ultrasonic Irradiation | Uses copper sulfate in aqueous media. | Short reaction times, high yields, green solvents. | orgchemres.org |

| Biocatalysis | Employs enzymes like laccases. | High selectivity, mild reaction conditions, biodegradable catalyst. | nih.gov |

| Heterogeneous Catalysis | Uses catalysts like SnP₂O₇. | High yields, very short reaction times, catalyst reusability. | mdpi.com |

Advances in Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods such as NMR, FT-IR, and mass spectrometry are routinely used to confirm the static structure of compounds like Benzenamine, 4-(2-benzothiazolyl)-2-iodo-, the future lies in applying advanced techniques to study its dynamic behavior. mdpi.comnih.gov Understanding the compound's conformational dynamics, intermolecular interactions, and reaction kinetics is crucial for optimizing its function in various applications.

Future research could employ time-resolved spectroscopic techniques to monitor the electronic and structural changes that occur during chemical reactions or upon interaction with biological targets. For instance, transient absorption spectroscopy could elucidate the properties of excited states, which is relevant for applications in materials science, such as in fluorescent probes or electroluminescent devices. nih.gov

Advanced NMR techniques, such as two-dimensional NMR (2D-NMR), can provide deeper insights into the spatial relationships between atoms, helping to determine the preferred conformation of the molecule in solution. Furthermore, studying the compound's interaction with biomolecules, such as proteins or DNA, using techniques like Saturation Transfer Difference (STD) NMR or surface plasmon resonance (SPR) could reveal its binding mode and affinity, guiding the design of more potent therapeutic agents. mdpi.com The integration of these experimental techniques with computational modeling will be essential for creating a comprehensive picture of the molecule's dynamic behavior at an atomic level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

ML models can be trained on existing data to predict the structure-activity relationships (SAR) of benzothiazole derivatives. researchgate.net By analyzing how modifications to the core structure affect biological activity or material properties, these models can identify key molecular features required for a desired outcome. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.

| Research Stage | AI/ML Application | Expected Outcome | Reference |

|---|---|---|---|

| Hit Identification | Virtual Screening | Rapid identification of potential lead compounds from large virtual libraries. | longdom.org |

| Lead Optimization | QSAR/QSPR Modeling | Prediction of biological activity and physical properties to guide chemical modifications. | researchgate.net |

| Novel Compound Generation | De Novo Design | Creation of novel molecular structures with optimized, desired properties. | acm.org |

| Synthesis Planning | Retrosynthesis Prediction | Identification of efficient and novel synthetic pathways. | acm.org |

Exploration of Unconventional Reactivity and Transformation Pathways

The functional groups present in Benzenamine, 4-(2-benzothiazolyl)-2-iodo-—specifically the iodo, amino, and benzothiazole moieties—provide a rich platform for exploring novel chemical transformations. The iodine atom is particularly valuable as it serves as a versatile handle for a wide range of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research will likely focus on leveraging this reactivity to synthesize an array of derivatives with extended conjugation or complex three-dimensional structures.

The presence of both an amine group and an iodine atom on the aniline (B41778) ring offers opportunities for regioselective and sequential functionalization. This allows for the controlled and systematic modification of the scaffold to fine-tune its properties. Beyond established cross-coupling methods, emerging fields like photoredox catalysis and C-H activation could unlock entirely new transformation pathways. For example, light-induced radical cyclization could be explored to construct novel heterocyclic systems fused to the benzothiazole core. mdpi.com The development of such unconventional reactions will expand the accessible chemical space and lead to the discovery of molecules with unique structures and functions.

Identification of Novel Research Applications in Interdisciplinary Fields

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govjchemrev.com Future research on Benzenamine, 4-(2-benzothiazolyl)-2-iodo- will continue to explore its therapeutic potential, particularly in oncology, where benzothiazole anilines and their metal complexes have shown promise as selective anticancer agents. mdpi.comnih.gov

Beyond medicine, the unique photophysical properties of many benzothiazole derivatives make them attractive candidates for applications in materials science. nih.gov Research is expected to investigate their use as fluorescent probes for biological imaging, such as detecting β-amyloid plaques associated with neurodegenerative diseases. jchemrev.com Additionally, their potential as organic light-emitting diode (OLED) materials, sensitizing dyes, and components in polymer chemistry is an active area of investigation. jchemrev.comjchemrev.com The interdisciplinary nature of this research, bridging chemistry, biology, and materials science, ensures that Benzenamine, 4-(2-benzothiazolyl)-2-iodo- will remain a compound of significant scientific interest.

| Field | Specific Application | Underlying Principle | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Inhibition of protein kinases or interaction with DNA. | mdpi.comnih.gov |

| Antimicrobial/Antifungal Agents | Disruption of microbial cellular processes. | jchemrev.com | |

| Neuroscience | Imaging Agents for β-amyloid plaques | Specific binding to and fluorescence upon interaction with amyloid aggregates. | jchemrev.comjchemrev.com |

| Materials Science | Fluorescent Probes/Markers | Strong fluorescence emission sensitive to the local environment. | nih.gov |

| Electroluminescent Devices (OLEDs) | Ability to emit light upon electrical stimulation. | nih.gov | |

| Dye Synthesis | Extended π-conjugated system leading to absorption of visible light. | jchemrev.com |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-benzothiazolyl)-2-iodobenzenamine, and how can reaction yields be improved?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving 2-benzothiazolyl guanidine and halogenated precursors, as demonstrated in benzothiazole derivative syntheses . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency.

- Temperature control : Reactions at 80–100°C minimize side products.

Yield optimization requires monitoring iodine substitution efficiency, as steric hindrance from the benzothiazole group may reduce reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Basic: How can researchers confirm the structural integrity of 4-(2-benzothiazolyl)-2-iodobenzenamine post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Verify aromatic proton environments and iodine’s deshielding effects. Benzothiazole protons typically appear at δ 7.5–8.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotope patterns from iodine (m/z +2).

- FT-IR : Detect NH stretching (~3400 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹).

Cross-reference with computational simulations (DFT) for electronic structure validation.

Advanced: What mechanistic insights exist for the reactivity of the iodine substituent in this compound under cross-coupling conditions?

Methodological Answer:

The iodine atom enables Suzuki-Miyaura or Ullmann coupling reactions. However, steric hindrance from the benzothiazole group may reduce catalytic efficiency. To study:

- Kinetic monitoring : Use in-situ NMR or HPLC to track iodine substitution rates.

- Computational modeling : Density Functional Theory (DFT) can predict activation barriers for C–I bond cleavage .

- Catalyst screening : Pd(PPh₃)₄ or CuI/ligand systems may improve coupling yields.

Advanced: How can researchers design assays to evaluate the anticancer potential of this compound?

Methodological Answer:

Leverage benzothiazole’s known bioactivity :

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Targeted inhibition : Screen for kinase (e.g., EGFR) or topoisomerase inhibition.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

Compare results with non-iodinated analogs to isolate iodine’s role in bioactivity.

Advanced: How should contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

Contradictions may arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC before testing.

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Structural analogs : Synthesize and test derivatives (e.g., 4-(2-benzothiazolyl)-2-bromobenzenamine) to identify substituent-specific effects .

Advanced: What role does the iodine substituent play in modulating electronic properties for optoelectronic applications?

Methodological Answer:

The iodine atom’s polarizability enhances charge-transfer properties. To assess:

- UV-Vis spectroscopy : Compare λₐbₛ with non-halogenated analogs; iodine typically red-shifts absorption.

- Electrochemical analysis : Cyclic voltammetry reveals HOMO/LUMO levels influenced by C–I bond electronegativity.

- Theoretical studies : DFT calculations predict iodine’s impact on electron density distribution .

Advanced: What strategies mitigate degradation of this compound under ambient storage?

Methodological Answer:

Degradation pathways (e.g., deiodination or oxidation) require:

- Stability studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring.

- Protective measures : Store under inert gas (N₂/Ar) in amber vials to prevent photodegradation.

- Additives : Include antioxidants (e.g., BHT) in solid-state formulations .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., tubulin or DNA gyrase).

- MD simulations : GROMACS can model dynamic interactions over 100-ns trajectories.

- QSAR : Correlate substituent electronegativity (e.g., iodine vs. bromine) with bioactivity .

Advanced: How does this compound comply with regulatory guidelines for mutagenicity assessment?

Methodological Answer:

- Ames test : Screen for mutagenicity in Salmonella strains (TA98/TA100) per OECD 471.

- In silico tools : Use Derek Nexus or Toxtree to flag structural alerts (e.g., aromatic amines).

- Metabolite analysis : Identify nitroso derivatives via LC-MS, which may require risk mitigation .

Advanced: What synthetic routes enable the introduction of diverse substituents on the benzothiazole ring?

Methodological Answer:

- Halogen exchange : Replace iodine via Finkelstein reaction (KI/acetone).

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.

- Post-functionalization : Electrophilic substitution (e.g., nitration) at activated benzothiazole positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.